molecular formula C7H3ClFN3 B064790 4-氯-6-氟吡啶并[3,4-D]嘧啶 CAS No. 175357-98-9

4-氯-6-氟吡啶并[3,4-D]嘧啶

货号 B064790
CAS 编号: 175357-98-9
分子量: 183.57 g/mol
InChI 键: MGWFUQALPUPAER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, are well-known nitrogen-containing heterocyclic compounds that play significant roles in medicinal and pharmaceutical applications. They are characterized by their molecular structure and the presence of nitrogen atoms within the ring, which contributes to their chemical properties and reactivity (Gandhi et al., 2016).

Synthesis Analysis

The synthesis of Pyrido[3,4-d]pyrimidines typically involves multistep chemical reactions. For example, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was synthesized through a route that has general applicability for the preparation of many 6-substituted pyrido[2,3-d]pyrimidines (Grivsky et al., 1980).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, is confirmed by single crystal X-ray diffraction studies. These compounds typically crystallize in various space groups with significant intermolecular interactions, contributing to the stability of the crystal packing. Weak but significant interactions like C–H···O, C–H···F, and π–π are involved in the structural stability (Gandhi et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including substitutions and cyclization, to form more complex structures. For instance, chloro and fluoro substituents on the pyrimidine ring can participate in nucleophilic substitutions. The reactivity of the carbonyl group in pyrimidine-4-ones has been studied, showing transformations into substituted pyrimidines (de Melo et al., 1992).

科学研究应用

1. Protein Kinase Inhibitors for Cancer Treatment

  • Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .

2. Therapeutic Potential of Pyrido[3,4-D]pyrimidine Derivatives

  • Application Summary: Structures composed of a pyridopyrimidine moiety have shown therapeutic interest and have been approved for use as therapeutics . These compounds have been studied in the development of new therapies.

3. Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

  • Application Summary: Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

4. Protein Kinase Inhibitors for Cancer Treatment

  • Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .

5. Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

  • Application Summary: Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

6. Protein Kinase Inhibitors for Cancer Treatment

  • Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .

未来方向

Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name

4-chloro-6-fluoropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWFUQALPUPAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443359
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

CAS RN

175357-98-9
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 6-fluoropyrido[3,4-d]pyrimidine-4(3H)-one (U.S. patent application Ser. No. 08/358,352, 1994) (1.65 g) in 50 mL thionyl chloride and several drops of dimethyl formamide was heated under reflux until a clear solution was obtained (20 minutes), and then for a further 30 minutes. The volatiles were removed under reduced pressure, and the residue was dissolved in dichloromethane and washed with aqueous Na2CO3. The solvent was dried and removed to give crude 4-chloro-6-fluoropyrido[3,4-d]pyrimidine which was dissolved in 2-propanol (50 mL) containing 3-bromoaniline (2.1 g). The mixture was heated under reflux for 15 minutes to give a precipitate, which was redissolved by the addition of triethylamine. After the addition of water, the solution was concentrated and cooled to give 4-[(3-bromophenyl)amino]-6-fluoropyrido[3,4-d]-pyrimidine, (2.29 g), mp (MeOH) 219.5-221° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred suspension of 30.0 g (182 mmol) of 6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one in 182 mL of 1,2-dichloroethane was treated successively with 182 mL of thionyl chloride, then ca. 1 mL of N,N-dimethyl-formamide. The mixture was heated at reflux for 2.5 hours, then concentrated to a solid that was coevaporated twice with 1,2-dichloroethane. The residual dark brown solids were dissolved in dichloromethane, and the solution was filtered through a short pad of silica gel eluting with dichloromethane. Concentration of product fractions afforded 30.5 g (91%) of pure product after drying. Crystallization of a small sample from tert-butyl methyl ether gave product of mp 75-76° C. 1H NMR (CDCl3): δ9.29 (s, 1H, 9.16 (s, 1H), and 7.65 (dd, J=0.7 Hz, 2.0 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 2
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 4
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 5
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 6
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Citations

For This Compound
6
Citations
GW Rewcastle, DK Murray, WL Elliott… - Journal of medicinal …, 1998 - ACS Publications
The 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780 is a very potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) (IC 50 …
Number of citations: 142 pubs.acs.org
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
JB Smaill, AJ Gonzales, JA Spicer, H Lee… - Journal of Medicinal …, 2016 - ACS Publications
Structure–activity relationships for inhibition of erbB1, erbB2, and erbB4 were determined for a series of quinazoline- and pyrido[3,4-d]pyrimidine-based analogues of the irreversible …
Number of citations: 56 pubs.acs.org
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
JB Smaill, BD Palmer, GW Rewcastle… - Journal of medicinal …, 1999 - ACS Publications
A series of 6- and 7-acrylamide derivatives of the 4-(phenylamino)quinazoline and -pyridopyrimidine classes of epidermal growth factor receptor (EGFR) inhibitors were prepared from …
Number of citations: 263 pubs.acs.org
B Lippa, GS Kauffman, J Arcari, T Kwan, J Chen… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis and biological evaluation of potent and selective inhibitors of the erbB2 kinase is presented. Based on the 4-anilinoquinazoline chemotype, the syntheses of several new …
Number of citations: 32 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。